molecular formula C12H11N3O5 B2417300 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide CAS No. 55801-65-5

2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide

Cat. No. B2417300
CAS RN: 55801-65-5
M. Wt: 277.236
InChI Key: QXQNQUBSIXWOQB-BAQGIRSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04044134

Procedure details

Iron powder (65.2 g., 1.22 moles) is added over a period of one-half hour to a slurry of α-cyano-β-(2-nitro-4,5-dimethoxyphenyl)acrylamide (75.0 g., 0.271 mole) in a 50% solution of acetic acid-N,N-dimethylformamide (750 ml.) at 75° C. When addition of the iron powder is complete, the mixture is heated to 90° C. for four hours and then filtered while hot. The filter cake is washed with hot acetic acid (150 ml.). The dark red filtrate is gradually added to IN hydrochloric acid (1500 ml.) and the pink precipitate recovered by filtration and recrystallized from an excess (10%) of aqueous sodium hydroxide. The solid is filtered, washed with cold isopropanol and dried to give the title product as yellow crystals: Yield = 57.1 g. (83.5%), mpp. 274°-275° C.
Quantity
75 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
65.2 g
Type
catalyst
Reaction Step One
Name
acetic acid N,N-dimethylformamide
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3](=[CH:7][C:8]1[CH:13]=[C:12]([O:14][CH3:15])[C:11]([O:16][CH3:17])=[CH:10][C:9]=1[N+:18]([O-])=O)[C:4]([NH2:6])=[O:5])#[N:2]>[Fe].C(O)(=O)C.CN(C)C=O>[CH3:15][O:14][C:12]1[CH:13]=[C:8]2[C:9](=[CH:10][C:11]=1[O:16][CH3:17])[N:18]=[C:1]([NH2:2])[C:3]([C:4]([NH2:6])=[O:5])=[CH:7]2 |f:2.3|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
C(#N)C(C(=O)N)=CC1=C(C=C(C(=C1)OC)OC)[N+](=O)[O-]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
65.2 g
Type
catalyst
Smiles
[Fe]
Name
acetic acid N,N-dimethylformamide
Quantity
750 mL
Type
solvent
Smiles
C(C)(=O)O.CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered while hot
WASH
Type
WASH
Details
The filter cake is washed with hot acetic acid (150 ml.)
ADDITION
Type
ADDITION
Details
The dark red filtrate is gradually added to IN hydrochloric acid (1500 ml.)
FILTRATION
Type
FILTRATION
Details
the pink precipitate recovered by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from an excess (10%) of aqueous sodium hydroxide
FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
washed with cold isopropanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=C(C(=NC2=CC1OC)N)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.